![molecular formula C21H31N7O2 B11504502 1-[[(5-amino-1H-tetrazol-1-yl)acetyl](isobutyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B11504502.png)
1-[[(5-amino-1H-tetrazol-1-yl)acetyl](isobutyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound featuring a tetrazole ring, an acetamido group, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Acetamido Group Introduction: The acetamido group is introduced through acylation reactions involving acetic anhydride or acetyl chloride.
Cyclohexane Carboxamide Formation: The cyclohexane carboxamide moiety is formed through amidation reactions involving cyclohexanecarboxylic acid and appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Scientific Research Applications
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to specific active sites on enzymes . This binding can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Similar nitrogen-rich heterocycle with potential biological activities.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound with a tetrazole ring used in various applications.
Uniqueness
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a tetrazole ring, acetamido group, and cyclohexane carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C21H31N7O2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-[[2-(5-aminotetrazol-1-yl)acetyl]-(2-methylpropyl)amino]-N-(4-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H31N7O2/c1-15(2)13-27(18(29)14-28-20(22)24-25-26-28)21(11-5-4-6-12-21)19(30)23-17-9-7-16(3)8-10-17/h7-10,15H,4-6,11-14H2,1-3H3,(H,23,30)(H2,22,24,26) |
InChI Key |
XZVJFEDYRROADJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(CC(C)C)C(=O)CN3C(=NN=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.